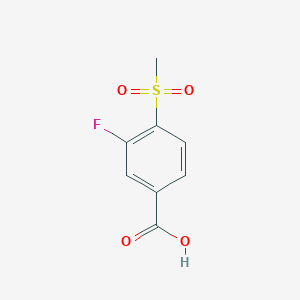

3-Fluoro-4-(methylsulfonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHFDGZWRWQZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650213 | |

| Record name | 3-Fluoro-4-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185945-88-4 | |

| Record name | 3-Fluoro-4-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(methylsulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3-Fluoro-4-(methylsulfonyl)benzoic acid

Introduction

3-Fluoro-4-(methylsulfonyl)benzoic acid, a substituted aromatic carboxylic acid, represents a cornerstone building block for professionals in drug development and materials science. Its unique trifunctional structure—comprising a carboxylic acid, a fluoro group, and a methylsulfonyl group—imparts a distinct electronic and steric profile, making it a valuable intermediate in the synthesis of complex molecular architectures. The electron-withdrawing properties of both the fluorine and methylsulfonyl substituents significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring, while also modulating properties like solubility and crystal packing.

This guide provides a comprehensive overview of the key physical properties of this compound. Beyond merely listing data, we delve into the field-proven experimental methodologies required for their determination, offering insights into the causality behind procedural choices. This document is designed to equip researchers and scientists with the foundational knowledge and practical protocols necessary to confidently handle and characterize this important chemical entity.

Molecular and Physicochemical Properties

A summary of the core physical and chemical identifiers for this compound is presented below. It is noteworthy that while fundamental identifiers are well-established, certain experimental values such as melting point and pKa are not widely reported in publicly available literature, underscoring the importance of the empirical methods detailed in subsequent sections.

| Property | Value | Source |

| CAS Number | 185945-88-4 | [ChemUniverse, Matrix Scientific][1][2] |

| Molecular Formula | C₈H₇FO₄S | [Parchem, ChemUniverse][1][3] |

| Molecular Weight | 218.20 g/mol | [Parchem, ChemUniverse][1][3] |

| Appearance | White to off-white solid (Expected) | General chemical knowledge |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| pKa | Not Reported (Predicted to be strongly acidic) | N/A |

| Solubility | Not Quantitatively Reported | N/A |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for determining the critical physical properties of this compound. The methodologies are selected for their reliability, reproducibility, and accessibility in a standard research laboratory.

Melting Point Determination via Capillary Method

The melting point is a fundamental indicator of a crystalline solid's purity.[4] A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure substance. The presence of impurities typically causes a depression and broadening of the melting range.

Expertise & Experience: The choice of a slow heating rate (1-2 °C per minute) as the sample approaches its expected melting point is critical. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the heating block, leading to an erroneously wide and elevated melting range. An initial, rapid determination can be useful to quickly identify an approximate range, saving time for subsequent, precise measurements.

Methodology:

-

Sample Preparation: Place a small amount of dry this compound powder on a clean, dry watch glass. If necessary, gently crush the solid into a fine powder using a spatula.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder. A small amount of solid will be forced into the tube.

-

Sample Packing: Gently tap the sealed end of the capillary on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Insert the loaded capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp). Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Heating and Observation:

-

Set the heating rate to a moderate level initially to approach the expected melting point.

-

Once the temperature is within 15-20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C per minute.

-

Carefully observe the sample through the magnifying eyepiece.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

The melting point is reported as the range T₁ – T₂.

-

-

Validation: Repeat the measurement with a fresh sample at least twice to ensure reproducibility. Consistent results validate the determined range.

Solubility Profile Characterization

Understanding a compound's solubility is crucial for designing reaction conditions, purification strategies, and formulation development. This protocol uses a systematic approach to determine the qualitative solubility in a range of common solvents, which allows for the classification of the compound based on its functional groups. The carboxylic acid moiety suggests acidic properties, predicting solubility in basic solutions.[5]

Expertise & Experience: The "like dissolves like" principle is a powerful predictor. The polar carboxylic acid and sulfone groups suggest potential water solubility, while the aromatic ring provides nonpolar character. The key test is solubility in aqueous bases (NaOH, NaHCO₃), which will deprotonate the carboxylic acid to form a highly polar and water-soluble carboxylate salt. This acid-base reaction is a definitive indicator of a carboxylic acid functional group.

Methodology:

-

General Procedure: For each solvent, add approximately 20-30 mg of the compound to a test tube containing ~1 mL of the solvent. Agitate the mixture vigorously for 60 seconds at room temperature. If the solid dissolves completely, it is deemed "soluble." If it remains largely undissolved, it is "insoluble."

-

Solvent Sequence:

-

Step A: Water (H₂O). Test solubility in water.

-

If soluble, test the aqueous solution with litmus or pH paper to determine if it is acidic, basic, or neutral.

-

-

Step B: 5% Sodium Hydroxide (NaOH) aq. If insoluble in water, test in 5% NaOH. Solubility indicates an acidic functional group.

-

Step C: 5% Sodium Bicarbonate (NaHCO₃) aq. If soluble in 5% NaOH, perform a new test with 5% NaHCO₃. Sodium bicarbonate is a weaker base than NaOH. Solubility in NaHCO₃ is characteristic of a relatively strong acid, such as a carboxylic acid.

-

Step D: 5% Hydrochloric Acid (HCl) aq. If insoluble in water and 5% NaOH, test in 5% HCl. Solubility would indicate a basic functional group (e.g., an amine), which is not expected for this compound.

-

Step E: Organic Solvents. Test solubility in common organic solvents like methanol, ethanol, acetone, and dichloromethane to establish a broader solubility profile.

-

Workflow Diagram for Solubility Classification:

Caption: Workflow for determining the acid-base character of a compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. For this compound, the electron-withdrawing fluoro and methylsulfonyl groups are expected to increase the acidity of the carboxylic acid (i.e., lower the pKa) compared to benzoic acid (pKa ≈ 4.2). Potentiometric titration is a highly accurate method for its determination.

Expertise & Experience: This method relies on monitoring the pH of a solution of the acid as a standardized base is added incrementally. The pKa is the pH at which the acid is exactly half-neutralized; at this half-equivalence point, the concentrations of the acidic form (R-COOH) and its conjugate base (R-COO⁻) are equal. A key to accuracy is ensuring the titrant (e.g., NaOH) is carbonate-free, as dissolved CO₂ can interfere with the titration curve.

Methodology:

-

Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture like water/ethanol if solubility is low).

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).

-

Prepare a standardized solution of ~0.1 M NaOH, ensuring it is free from carbonate.

-

-

Titration Setup:

-

Place the beaker containing the acid solution on a magnetic stir plate and add a stir bar.

-

Immerse the calibrated pH electrode and the tip of a burette filled with the standardized NaOH solution into the beaker.

-

-

Titration Procedure:

-

Record the initial pH of the acid solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue adding titrant well past the equivalence point (the point of rapid pH change).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point volume (Vₑ), which is the center of the steepest part of the curve. This can be found accurately by examining the first derivative of the curve (ΔpH/ΔV).

-

Determine the half-equivalence point volume (Vₑ / 2).

-

The pKa is the pH of the solution at the half-equivalence point volume.

-

Spectroscopic Profile and Interpretation

Spectroscopy provides a fingerprint of a molecule's structure. The following is an interpretive guide to the expected features in the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific bonds. It is an excellent tool for identifying the presence of key functional groups.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O–H stretch | 2500 - 3300 | Very broad, often obscuring C-H stretches |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, sharp |

| Methylsulfonyl | S=O stretch | 1300 - 1350 (asymmetric) & 1140-1160 (symmetric) | Two strong, sharp bands |

| Fluoroaromatic | C–F stretch | 1100 - 1250 | Strong, sharp |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Multiple medium to weak bands |

| Aromatic Ring | C–H bend | 750 - 900 | Medium to strong (out-of-plane) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The electron-withdrawing groups are expected to shift the signals of nearby protons and carbons downfield (to higher ppm values).

Molecular Structure and Proton Numbering for NMR:

Caption: Aromatic ring numbering for NMR analysis.

¹H NMR (Proton NMR) - Predicted Spectrum (in DMSO-d₆):

-

~13.5 ppm (1H, broad singlet): This signal corresponds to the highly deshielded acidic proton of the carboxylic acid . Its broadness is due to hydrogen bonding and chemical exchange.

-

~8.2-8.4 ppm (1H, doublet of doublets, Hc): This proton is ortho to the electron-withdrawing sulfonyl group and meta to the carboxylic acid. It will be shifted significantly downfield. It will be split by H(b) (meta coupling, J ≈ 2-3 Hz) and H(a) (para coupling, J < 1 Hz, may not be resolved).

-

~8.0-8.2 ppm (1H, doublet of doublets, Ha): This proton is ortho to the carboxylic acid and meta to the fluorine atom. It will be split by H(b) (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (meta C-H coupling, J ≈ 5-7 Hz).

-

~7.8-8.0 ppm (1H, triplet or doublet of doublets, Hb): This proton is ortho to both the fluorine and H(a), and meta to H(c). It will show a large splitting from H(a) (ortho coupling, J ≈ 8-9 Hz) and another large splitting from the fluorine atom (ortho C-F coupling, J ≈ 8-10 Hz). The similar magnitude of these two couplings may cause the signal to appear as a triplet.

-

~3.4 ppm (3H, singlet): This sharp singlet corresponds to the three equivalent protons of the methyl (CH₃) group on the sulfone.

¹³C NMR (Carbon NMR) - Predicted Spectrum (in DMSO-d₆):

-

~165-168 ppm: Quaternary carbon of the carboxylic acid (C=O) .

-

~158-162 ppm (doublet, ¹J_CF ≈ 250 Hz): The carbon directly bonded to fluorine (C3) will appear as a doublet with a very large coupling constant.

-

~130-145 ppm: Four quaternary and methine carbons of the aromatic ring . Their exact shifts will be influenced by the substituents and C-F coupling. The carbon attached to the sulfonyl group (C4) will be significantly downfield.

-

~43-45 ppm: Carbon of the methyl (CH₃) group.

Conclusion

References

-

Melting Point Determination. University of Calgary. Link

-

Solubility of Organic Compounds. University of California, Los Angeles. Link

-

Qualitative Organic Analysis: Solubility Tests. LibreTexts Chemistry. Link

-

Parchem Fine & Specialty Chemicals. this compound. Link

-

NMR Chemical Shifts of Common Laboratory Solvents. Hans J. Reich, University of Wisconsin. Link

-

Infrared Spectroscopy. LibreTexts Chemistry. Link

-

Potentiometric Titration. LibreTexts Chemistry. Link

-

ChemUniverse. this compound. Link

-

Matrix Scientific. 3-Fluoro-4-methylsulfonylbenzoic acid. Link

-

Sigma-Aldrich. 3-Fluoro-4-methylbenzoic acid. Link (Note: Data for a related compound used for comparative context).

Sources

An In-depth Technical Guide to 3-Fluoro-4-(methylsulfonyl)benzoic acid: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-Fluoro-4-(methylsulfonyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, synthesis, spectroscopic characterization, physicochemical properties, and its applications as a valuable intermediate in the creation of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This compound is a prime example of a molecular scaffold that leverages these benefits. Its unique substitution pattern, featuring a carboxylic acid for further derivatization, a fluorine atom to modulate electronic properties, and a methylsulfonyl group, makes it a highly sought-after building block in the synthesis of complex, biologically active molecules.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a benzene ring substituted with three key functional groups. The interplay of these groups dictates the molecule's reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 185945-88-4 | [1][2] |

| Molecular Formula | C₈H₇FO₄S | [1][2] |

| Molecular Weight | 218.20 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | 169-171 °C (for the related 3-Fluoro-4-methylbenzoic acid) | [3][4] |

| Purity | Typically >95% | [1] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and methanol (predicted) | General knowledge |

Synthesis of this compound: A Plausible Synthetic Workflow

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. A likely precursor for this synthesis is 3-fluoro-4-chlorosulfonylbenzoic acid.

Experimental Protocol: A Proposed Two-Step Synthesis

Step 1: Reduction of the Sulfonyl Chloride to a Sulfinic Acid Salt

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-chlorosulfonylbenzoic acid in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., dioxane or THF).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of a reducing agent, such as sodium sulfite (Na₂SO₃), in water. The addition should be portion-wise to control the exotherm.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or HPLC.

-

The resulting sodium sulfinate salt can be used directly in the next step or isolated by precipitation and filtration.

Step 2: Methylation of the Sulfinic Acid Salt to the Methyl Sulfone

-

To the solution containing the sodium 3-fluoro-4-carboxybenzenesulfinate from the previous step, add a methylating agent such as dimethyl sulfate or methyl iodide.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. Monitor the progress of the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and acidify with a dilute mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization and Structural Elucidation

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group of the sulfone. The aromatic region will display a complex splitting pattern due to the fluorine-proton and proton-proton couplings. A singlet for the methyl protons of the sulfonyl group is anticipated around 3.0-3.5 ppm. A broad singlet corresponding to the carboxylic acid proton will also be present, typically downfield (>10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide further confirmation of the carbon skeleton. Key expected signals include the carbonyl carbon of the carboxylic acid (around 165-175 ppm), the aromatic carbons (in the range of 110-150 ppm) showing coupling with the fluorine atom, and the methyl carbon of the sulfonyl group (around 40-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a strong band around 1700 cm⁻¹. The S=O stretching vibrations of the sulfonyl group are expected to show two strong bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight of 218.20. The fragmentation pattern will likely involve the loss of the carboxylic acid group and cleavage of the sulfonyl moiety.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block for the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer treatment.[5] The methylsulfonyl group can act as a hydrogen bond acceptor, while the fluorine atom can enhance binding affinity and modulate the pKa of adjacent functional groups. The carboxylic acid provides a convenient handle for amide bond formation, a common linkage in many drug molecules.

While a specific drug synthesized from this exact starting material is not prominently featured in publicly available literature, numerous patents and research articles describe the use of structurally similar fluorinated and sulfonyl-containing benzoic acids in the synthesis of inhibitors for various kinases, including but not limited to, Aurora kinases, and FMS-like tyrosine kinase 3 (FLT3).[6]

Caption: General workflow for utilizing the title compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as an irritant.

Analytical Methods for Quality Control

The purity and identity of this compound can be assessed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for determining the purity of the compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). Detection is typically performed using a UV detector at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

Experimental Protocol: A General HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (Acetonitrile).

-

Gradient: Start with a low percentage of Solvent B, and gradually increase to elute the compound.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the synthesis of novel therapeutic agents, particularly kinase inhibitors. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for its effective utilization in drug discovery programs. This guide has provided a comprehensive overview of these key aspects, serving as a valuable resource for researchers in the field.

References

-

Supporting Information. (n.d.). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonamido)benzoic Acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Retrieved from [Link]

-

Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). 3-(Fluorosulfonyl)benzoic acid. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Benzoic acid, 4-(methylsulfonyl)-2-nitro-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

ChemUniverse. (n.d.). 3-FLUORO-4-(METHYLSULFONAMIDO)BENZOIC ACID [P99047]. Retrieved from [Link]

-

深圳市迪克曼科技开发有限公司. (n.d.). 产品目录. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-chlorosulfonyl-4-fluoro-benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

-

Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]

-

S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011, December 17). Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times.... Retrieved from [Link]

- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

Zeitschrift für Naturforschung. (n.d.). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P70496]. Retrieved from [Link]

Sources

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. parchem.com [parchem.com]

- 3. 3-Fluoro-4-methylbenzoic acid 95 350-28-7 [sigmaaldrich.com]

- 4. 3-Fluor-4-Methylbenzoesäure 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Fluoro-4-(methylsulfonamido)benzoic Acid [myskinrecipes.com]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(methylsulfonyl)benzoic Acid

Introduction: The Significance of 3-Fluoro-4-(methylsulfonyl)benzoic Acid in Modern Drug Discovery

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of innovative therapeutic agents. Its unique structural features—a carboxylic acid for amide bond formation, a fluoro group for modulating electronic properties and metabolic stability, and a methylsulfonyl group for hydrogen bonding and polarity—make it a valuable scaffold for targeting a range of biological entities. This guide provides a comprehensive overview of a reliable and reproducible synthetic route to this important molecule, intended for researchers, chemists, and professionals in the field of drug development. The presented methodology emphasizes efficiency, scalability, and adherence to the principles of green chemistry.

Retrosynthetic Analysis and Strategy

The synthesis of this compound (I) is most effectively approached through a two-step sequence. The core strategy involves the initial formation of a thioether intermediate, 3-fluoro-4-(methylthio)benzoic acid (II), followed by its oxidation to the desired sulfone. This approach is advantageous due to the ready availability of starting materials and the high efficiency of the individual transformations.

A Technical Guide to 3-Fluoro-4-(methylsulfonyl)benzoic acid: A Cornerstone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy. Among the vast arsenal of chemical intermediates, 3-Fluoro-4-(methylsulfonyl)benzoic acid (CAS No. 185945-88-4) has emerged as a particularly valuable building block.[1][2] This compound is not merely a passive scaffold; its unique trifecta of functional groups—a carboxylic acid, a fluorine atom, and a methylsulfonyl group—offers a sophisticated toolkit for medicinal chemists. Each moiety imparts distinct physicochemical properties that can be leveraged to overcome common challenges in drug development, from enhancing metabolic stability and target affinity to improving pharmacokinetic profiles.

This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will explore its chemical and physical properties, plausible synthetic routes, critical applications in the synthesis of targeted therapies, and detailed experimental protocols, underscoring its significance as a key intermediate in the pursuit of novel therapeutics.

Physicochemical Properties and Characterization

The utility of this compound begins with its fundamental molecular characteristics. The presence of both a strong electron-withdrawing sulfonyl group and an electronegative fluorine atom significantly influences the electronic nature of the aromatic ring and the acidity of the carboxylic acid.

| Property | Value | Source(s) |

| CAS Number | 185945-88-4 | [1][2] |

| Molecular Formula | C₈H₇FO₄S | [1][2] |

| Molecular Weight | 218.20 g/mol | [1][2] |

| Appearance | White to off-white solid | General Supplier Data |

| Synonyms | 4-Carboxy-2-fluorophenyl methyl sulphone | [1] |

Spectroscopic Characterization:

Definitive identification and purity assessment of this compound rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons, whose chemical shifts and coupling patterns are influenced by the fluorine and sulfonyl substituents. A singlet corresponding to the methyl protons of the sulfonyl group will appear downfield, typically in the δ 3.0-3.5 ppm range. The acidic proton of the carboxylic acid will present as a broad singlet at a significantly downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will show splitting patterns due to C-F coupling.

-

¹⁹F NMR: A singlet will be observed in the fluorine NMR spectrum, providing unambiguous confirmation of the fluorine atom's presence.

-

-

Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode corresponding to the calculated molecular weight, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and strong symmetric and asymmetric stretching vibrations for the S=O bonds of the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions).

Synthesis and Manufacturing Pathway

The industrial synthesis of this compound is logically approached via the oxidation of its corresponding toluene precursor, 2-Fluoro-4-(methylsulfonyl)toluene. This strategy leverages more readily available starting materials and employs a robust, scalable oxidation reaction.

A plausible and commonly employed synthetic route is outlined below:

Caption: Plausible multi-step synthesis of this compound.

Causality in Synthesis Design:

-

Starting Material Selection: The synthesis begins with a substituted toluene. This is a strategic choice as the methyl group is a robust precursor to the carboxylic acid via well-established oxidation methods.

-

Oxidation: The final and key transformation is the oxidation of the benzylic methyl group. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid in the presence of a catalyst are effective for this purpose.[3] The conditions must be carefully controlled to prevent over-oxidation or degradation of the aromatic ring, which is activated by the fluorine and sulfonyl groups. The stability of the sulfonyl group under these oxidative conditions is a key advantage.

Key Applications in Drug Development: A Scaffold for Targeted Therapies

The true value of this compound is realized in its application as a scaffold for high-value therapeutic agents, particularly in oncology. The distinct properties of its functional groups are instrumental in designing molecules with high target specificity and favorable drug-like properties.

The Role of the Fluoro and Sulfonyl Groups:

-

Fluorine Atom: The introduction of fluorine is a well-established strategy in medicinal chemistry.[4][5][6] It can:

-

Enhance Metabolic Stability: Fluorine can block sites of metabolic oxidation (cytochrome P450 metabolism), increasing the half-life of a drug.[2][5]

-

Modulate pKa: Its strong electron-withdrawing nature can lower the pKa of nearby basic centers, which can be crucial for optimizing cell permeability and bioavailability.[1]

-

Increase Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) in the target's active site, enhancing binding potency.[2]

-

-

Methylsulfonyl Group: The sulfonyl moiety is a powerful hydrogen bond acceptor and is metabolically stable.[7][8][9] It can:

-

Form Strong Hydrogen Bonds: The two oxygen atoms can act as strong hydrogen bond acceptors, anchoring the molecule within the target's binding pocket.[7][8]

-

Improve Solubility: As a polar group, it can enhance the aqueous solubility of the final drug molecule.

-

Influence Conformation: The bulky and tetrahedral nature of the sulfonyl group can enforce a specific conformation on the molecule, which may be favorable for binding.[10]

-

Application in Kinase Inhibitor Synthesis:

Protein kinases are critical targets in cancer therapy, and their dysregulation is a hallmark of many malignancies.[11] this compound is frequently utilized in the synthesis of ATP-competitive kinase inhibitors. The carboxylic acid group serves as a versatile handle for creating amide bonds, a common linkage in kinase inhibitors, to connect to other pharmacophoric fragments.

The diagram below illustrates a generalized workflow where this acid is used as a key starting material in the synthesis of a hypothetical kinase inhibitor.

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are provided as representative examples of how this compound can be utilized in a laboratory setting.

Protocol 1: Amide Coupling via EDC/HOBt

This protocol describes a standard, high-yield method for forming an amide bond with a primary or secondary amine, a cornerstone reaction in building larger drug molecules.

Materials:

-

This compound (1.0 equiv)

-

Target Amine (1.1 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

-

Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.

-

Dissolution: Dissolve the acid in anhydrous DCM or DMF to a concentration of approximately 0.1-0.2 M.

-

Reagent Addition: Add the target amine, followed by HOBt.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Base Addition: Slowly add DIPEA to the stirred solution.

-

Coupling Agent: Add EDC·HCl portion-wise to the cold reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Sample Preparation for NMR Analysis

Materials:

-

Sample of this compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tube

Step-by-Step Methodology:

-

Weighing: Accurately weigh 5-10 mg of the solid sample.

-

Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often preferred for carboxylic acids due to better solubility and observation of the acidic proton).

-

Mixing: Vortex or gently sonicate the vial until the sample is completely dissolved.

-

Transfer: Using a pipette, transfer the clear solution into a clean NMR tube.

-

Analysis: Cap the NMR tube and insert it into the NMR spectrometer to acquire ¹H, ¹³C, and ¹⁹F spectra.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Health Hazards: May cause skin and eye irritation. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound, CAS 185945-88-4, represents a masterful convergence of functional groups tailored for modern medicinal chemistry. Its inherent properties—a reactive carboxylic acid handle, a metabolically robust fluorine atom, and a hydrogen-bonding sulfonyl group—provide a powerful platform for the rational design of targeted therapeutics. The ability to fine-tune steric, electronic, and pharmacokinetic properties through this single, versatile building block ensures its continued and expanding role in the development of next-generation kinase inhibitors and other vital pharmaceuticals. Understanding its synthesis, reactivity, and strategic application is essential for any scientist working at the forefront of drug discovery.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

Fei, N., et al. (2016). Application of Sulfonyl in Drug Design. ResearchGate. [Link]

-

PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

-

Ghafouri, H., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current medicinal chemistry, 19(22), 3794-3814. [Link]

-

ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]

-

European Patent Office. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. [Link]

- Google Patents. CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

- Google Patents.

- Google Patents.

-

New Drug Approvals. dabrafenib mesylate. [Link]

-

Der Pharma Chemica. Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. [Link]

-

Tota, M. R., et al. (2018). Di-aryl Sulfonamide Motif Adds π-Stacking Bulk in Negative Allosteric Modulators of the NMDA Receptor. ACS medicinal chemistry letters, 9(9), 923–928. [Link]

-

PubChem. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1. [Link]

-

PubChem. Trametinib. [Link]

- Google Patents.

-

Technical Disclosure Commons. Novel process for the preparation of methyl N-{(2S)-1-[(4-{3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-(propan-2-yl)-1H-pyrazol-4-yl}pyrimidin-2-yl)amino]propan-2-yl}carbamate. [Link]

-

Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439. [Link]

Sources

- 1. Dabrafenib Mesylate synthesis - chemicalbook [chemicalbook.com]

- 2. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. | BioWorld [bioworld.com]

- 5. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Analytical Imperative for a Key Building Block

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(methylsulfonyl)benzoic Acid

In the landscape of modern drug discovery and materials science, the precise characterization of molecular building blocks is not merely a procedural step but the very foundation of innovation. This compound stands as a significant scaffold, prized for its trifecta of functional groups: a carboxylic acid for derivatization, a sulfonyl group that acts as a potent electron-withdrawing moiety and hydrogen bond acceptor, and a fluorine atom, which can modulate metabolic stability and binding affinity. The strategic placement of these groups on an aromatic ring creates a versatile intermediate for synthesizing complex target molecules.

This guide provides an in-depth technical exploration of the core spectroscopic techniques required to unequivocally identify and validate the structure and purity of this compound (CAS Number: 185945-88-4).[1][2] We will move beyond rote data presentation, delving into the causality behind the spectral features and outlining field-proven protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical understanding of this compound.

Key Compound Identifiers:

Molecular Structure and Functional Group Analysis

The structural integrity of a compound is the determinant of its chemical behavior. The arrangement of atoms in this compound gives rise to a distinct electronic landscape, which is directly probed by spectroscopic methods.

Caption: Numbered structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: ¹H NMR is the cornerstone of structural elucidation for organic molecules. For this compound, the key diagnostic features are the signals from the three distinct aromatic protons and the singlet from the methylsulfonyl group. Their chemical shifts and coupling patterns are highly sensitive to the strong electron-withdrawing effects of the adjacent sulfonyl and carboxyl groups and the electronegative fluorine atom.

Predicted ¹H NMR Data: The following data is predicted based on established chemical shift principles and computational prediction tools.[3][4] The aromatic region, in particular, will exhibit complex splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-2 | 8.3 - 8.5 | Doublet of doublets (dd) | 1H | JH2-H5 (ortho) ≈ 8.0, JH2-F3 (meta) ≈ 5.0 |

| H-5 | 8.1 - 8.3 | Doublet of doublets (dd) | 1H | JH5-H2 (ortho) ≈ 8.0, JH5-F3 (para) ≈ 2.0 |

| H-6 | 7.9 - 8.1 | Triplet or Doublet of doublets (t or dd) | 1H | JH6-H5 (ortho) ≈ 8.0, JH6-F3 (ortho) ≈ 8.0 |

| -SO₂CH₃ (C8-H) | 3.2 - 3.4 | Singlet (s) | 3H | N/A |

| -COOH | > 13.0 | Broad singlet (br s) | 1H | N/A |

Trustworthiness: The Self-Validating Protocol

A reliable ¹H NMR spectrum is contingent on a meticulous experimental approach.

Step-by-Step Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the acidic proton is readily observable). Ensure the solvent is of high purity to avoid extraneous signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to 0.00 ppm is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, which is visually confirmed by a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., -2 to 16 ppm).

-

Apply a standard 90° pulse.

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 5 seconds to ensure full relaxation of all protons, especially the slowly relaxing quaternary carbons, which is crucial for accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: ¹³C NMR provides a direct map of the carbon skeleton. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their respective chemical environments. The chemical shifts are heavily influenced by the substituents. The carbon attached to fluorine will show a large C-F coupling, a key diagnostic feature.

Predicted ¹³C NMR Data: Predictions are based on computational models and substituent effects databases.[5][6][7]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C=O (C7) | 165 - 167 | Carboxylic acid carbonyl. |

| C-F (C3) | 160 - 164 (d, JC-F ≈ 250 Hz) | Large C-F coupling constant. |

| C-SO₂ (C4) | 140 - 145 | Downfield shift due to sulfonyl group. |

| C-COOH (C1) | 135 - 140 | Aromatic carbon attached to the carboxyl group. |

| C-H (C2, C5, C6) | 115 - 135 | Aromatic methine carbons, shifts influenced by F and SO₂CH₃. |

| -SO₂CH₃ (C8) | 43 - 45 | Methyl carbon attached to the sulfonyl group. |

Trustworthiness: The Self-Validating Protocol

Step-by-Step Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

-

Instrument Setup (101 MHz for a 400 MHz ¹H instrument):

-

Use the same lock and shim settings established during the ¹H experiment.

-

Tune the probe for the ¹³C frequency.

-

-

Data Acquisition:

-

Employ a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Set a wider spectral width (e.g., 0 to 200 ppm) to encompass all expected carbon signals.

-

A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

The relaxation delay (D1) should be set to 2-5 seconds.

-

-

Data Processing:

-

Processing steps (Fourier transform, phasing, baseline correction) are analogous to those for ¹H NMR.

-

Reference the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

-

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by strong absorptions from the carboxylic acid and sulfonyl groups.

Expected IR Absorption Bands: The following characteristic absorption frequencies are anticipated based on standard IR correlation tables.[8][9][10][11]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 1680-1710 | Strong, Sharp | C=O stretch | Carboxylic Acid (Aromatic) |

| 1550-1600 | Medium | C=C stretch | Aromatic Ring |

| ~1300 & ~1150 | Strong | S=O asymmetric & symmetric stretch | Sulfonyl (SO₂) |

| 1200-1300 | Strong | C-O stretch | Carboxylic Acid |

| 1000-1100 | Strong | C-F stretch | Aryl Fluoride |

Trustworthiness: The Self-Validating Protocol

Step-by-Step Protocol for IR (ATR) Data Acquisition:

-

Background Scan:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Wipe with a solvent like isopropanol and allow it to dry completely.

-

Record a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and H₂O.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure firm and uniform contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Caption: Workflow for IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For a molecule like this with an acidic proton, negative-ion electrospray ionization (ESI-) is often the method of choice, as it readily forms the deprotonated molecular ion [M-H]⁻.

Expected Mass Spectrometry Data (ESI-): The analysis of fragmentation patterns can help confirm the connectivity of the functional groups.[12][13]

| m/z (Daltons) | Ion Formula | Identity |

| 217.00 | [C₈H₆FO₄S]⁻ | [M-H]⁻ (Molecular Ion) |

| 173.01 | [C₇H₆FO₂S]⁻ | Loss of CO₂ (44 Da) from [M-H]⁻ |

| 137.99 | [C₈H₆FO₂]⁻ | Loss of SO₂ (64 Da) from [M-H]⁻ |

| 93.02 | [C₅H₂FO]⁻ | Further fragmentation |

Trustworthiness: The Self-Validating Protocol

Step-by-Step Protocol for LC-MS (ESI) Data Acquisition:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

-

LC-MS System Setup:

-

Equilibrate the Liquid Chromatography (LC) system with the mobile phase. A simple isocratic flow can be used for direct infusion, or a gradient can be used for separation from impurities.

-

Set the Mass Spectrometer to operate in negative ion mode (ESI-).

-

Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

Inject the sample into the LC system.

-

Acquire mass spectra across a relevant range (e.g., m/z 50-500).

-

If desired, perform MS/MS (tandem mass spectrometry) on the parent ion (m/z 217.00) to induce fragmentation and confirm the structure of the fragment ions.

-

-

Data Analysis:

-

Extract the mass spectrum for the peak corresponding to the compound.

-

Identify the molecular ion peak [M-H]⁻ and compare its measured m/z to the theoretical exact mass.

-

Analyze the fragmentation pattern to corroborate the proposed structure.

-

Caption: General workflow for LC-MS analysis.

Conclusion

The orthogonal application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating analytical package for the characterization of this compound. The ¹H and ¹³C NMR spectra confirm the precise arrangement of atoms and the carbon-hydrogen framework. Infrared spectroscopy provides rapid verification of the essential carboxylic acid and sulfonyl functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with high precision. Together, these techniques provide the unequivocal evidence required by researchers, scientists, and drug development professionals to proceed with confidence in their synthetic and developmental endeavors.

References

-

Wikipedia. Infrared spectroscopy correlation table. [Link][8]

-

YouTube. How to predict a proton NMR spectrum. [Link]

-

The Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link][6]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. [Link][12]

-

chemeurope.com. Infrared spectroscopy correlation table. [Link][10]

-

NMRium. Predict - NMRium demo. [Link]

-

University of Colorado Boulder. Simplified Infrared Correlation Chart. [Link][11]

-

ACS Publications. Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. [Link][7]

-

Chemaxon. NMR Predictor. [Link]

-

virtual Chemistry 3D. 13C NMR predictor. [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChemLite. 4-fluoro-3-(methylsulphonyl)benzoic acid (C8H7FO4S). [Link]

-

Chegg. Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl. [Link]

-

NIST WebBook. 3-(Fluorosulfonyl)benzoic acid. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][13]

-

Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

PubChem. 3-Fluoro-4-methoxybenzoic acid. [Link]

-

NIH. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

-

NIST WebBook. Benzoic Acid, TMS derivative. [Link]

-

ResearchGate. (PDF) 3-Fluoro-4-methylbenzoic acid. [Link]

-

Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

-

Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Visualizer loader [nmrdb.org]

- 4. PROSPRE [prospre.ca]

- 5. CASPRE [caspre.ca]

- 6. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

A Serendipitous Journey: The Discovery and Evolution of Sulfonylbenzoic Acids and their Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The history of sulfonylbenzoic acids is intrinsically linked to a pivotal moment of serendipity in the 1940s that revolutionized the management of type 2 diabetes. This guide delves into the discovery of this class of compounds, tracing their evolution from early sulfonamide antibiotics to the development of highly potent sulfonylurea drugs. We will explore the key scientific milestones, the researchers who drove these discoveries, and the causal chain of events that led to a deeper understanding of their mechanism of action. This document provides a technical overview of their synthesis, structure-activity relationships, and the intricate signaling pathways they modulate, offering valuable insights for researchers in medicinal chemistry and pharmacology.

The Unexpected Discovery: From Antibiotics to Hypoglycemia

The story of sulfonylbenzoic acids as therapeutic agents does not begin with a targeted search for diabetes treatments, but rather with the investigation of sulfonamide antibiotics. In 1942, the French physician Marcel Janbon was treating typhoid fever patients with a new sulfonamide, 2254RP (1-butyl-3-sulfonylurea), developed by the Rhône-Poulenc Society.[1][2][3] He observed that some of his patients experienced severe neurological symptoms, including convulsions and coma, which were uncharacteristic of the disease itself.[1][2] Astutely, Janbon and his colleagues linked these adverse events to a significant drop in blood glucose levels, revealing an unexpected hypoglycemic effect of the compound.[1][2][4]

This serendipitous finding marked a turning point. While the sulfonamide proved too toxic for widespread use as an antibiotic, its profound effect on glucose metabolism caught the attention of the scientific community, paving the way for a new class of oral antidiabetic drugs.[5]

Unraveling the Mechanism: The Pioneering Work of Auguste Loubatières

The critical next step was to understand how these sulfonamide compounds lowered blood glucose. This task was undertaken by the French physiologist Auguste Loubatières, who, at the request of Janbon, began a systematic investigation of 2254RP in the early 1940s.[1][3][6]

Loubatières' meticulous animal studies were instrumental in elucidating the fundamental mechanism of action. His key findings included:

-

Pancreatic Dependence: He demonstrated that the hypoglycemic effect of the sulfonamide was absent in totally pancreatectomized animals, indicating that the pancreas was essential for its action.[3][6]

-

Insulin Secretion: Through cross-circulation experiments, where the blood from a dog treated with 2254RP was infused into a diabetic dog, he provided compelling evidence that the compound stimulated the release of an endogenous hypoglycemic substance from the pancreas, which he correctly identified as insulin.[6]

-

Direct Action on Islet Cells: By 1946, Loubatières concluded that the sulfonamide acted directly on the islets of Langerhans in the pancreas to stimulate insulin secretion.[1][6][7]

Loubatières' work was groundbreaking, as it not only explained the observations of Janbon but also established the conceptual framework for the development of future sulfonylurea drugs.[3] He was the first to propose that these compounds could be used to treat certain forms of diabetes characterized by a "sluggishness" of the insulin-secreting mechanism.[6][7]

The Dawn of Oral Antidiabetic Therapy: Carbutamide and Tolbutamide

The turmoil of World War II temporarily disrupted the research momentum in France. However, the knowledge of the hypoglycemic properties of sulfonamides was not lost. In post-war Germany, this knowledge was translated into the first generation of sulfonylurea drugs.

Carbutamide: The First Marketed Sulfonylurea

The first sulfonylurea to be marketed for the treatment of diabetes was Carbutamide.[8][9][10] It was synthesized in East Germany by Ernst Carstens.[8][9] During clinical trials for its use as an antibacterial, Hellmuth Kleinsorge noted its hypoglycemic side effects in the early 1950s.[2][8][9] The head chemist, Erich Haack, later moved to West Germany and joined Boehringer Mannheim, where the drug was patented and further tested.[2] Karl Joachim Fuchs, a doctor involved in the testing, rediscovered the hypoglycemic effect after taking the drug himself and experiencing symptoms that were alleviated by eating.[2][9]

Despite its efficacy, Carbutamide was later withdrawn from the market in many countries due to its potential for toxic side effects, including effects on the bone marrow.[9][10]

Tolbutamide: A Safer Alternative

Following the safety concerns with Carbutamide, a less toxic derivative, Tolbutamide, was developed.[5][9] Marketed in Germany in 1956, Tolbutamide represented a significant improvement in the safety profile of first-generation sulfonylureas.[8][9][11] The key structural modification was the replacement of the aromatic amino group in Carbutamide with a methyl group, which reduced its toxicity.[9] The American company Upjohn, through a licensing agreement with Hoechst, brought Tolbutamide to the US market under the trade name Orinase.[12]

The introduction of Tolbutamide marked the true beginning of oral antidiabetic therapy and provided a much-needed alternative to insulin injections for many patients with type 2 diabetes.[11]

Evolution of Sulfonylureas: Generations of Increased Potency

The success of the first-generation sulfonylureas spurred further research to develop more potent and safer compounds. This led to the classification of sulfonylureas into distinct generations based on their potency and pharmacokinetic properties.

| Generation | Key Compounds | Relative Potency | Key Features |

| First | Tolbutamide, Chlorpropamide, Acetohexamide, Tolazamide | Lower | Larger doses required; longer half-life for some (e.g., Chlorpropamide) leading to prolonged hypoglycemia risk. |

| Second | Glibenclamide (Glyburide), Glipizide, Gliclazide | Higher (approx. 100x more potent than first-generation) | More potent, allowing for smaller doses; generally have a shorter half-life and are associated with a lower risk of long-lasting hypoglycemia compared to chlorpropamide.[4][9] |

| Third | Glimepiride | High | High potency; may have a more rapid onset and shorter duration of action compared to some second-generation agents, potentially leading to a lower risk of hypoglycemia.[5][11] |

The development of second and third-generation sulfonylureas was a significant advancement, offering improved glycemic control with a better safety profile.[5]

The Molecular Mechanism of Action: A Deeper Dive

The hypoglycemic effect of sulfonylureas is mediated by their interaction with a specific protein complex on the surface of pancreatic β-cells.[13] This intricate mechanism is now well-understood and provides a clear example of targeted drug action.

The Sulfonylurea Receptor (SUR) and the K-ATP Channel

The primary target of sulfonylureas is the sulfonylurea receptor 1 (SUR1) , a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the pancreatic β-cell membrane.[13] The K-ATP channel is a complex of two proteins: the pore-forming subunit Kir6.2 and the regulatory, drug-binding subunit SUR1.[13]

Signaling Pathway of Insulin Secretion

The following diagram illustrates the signaling pathway initiated by sulfonylureas, leading to insulin release:

Caption: Sulfonylurea-mediated insulin secretion pathway in pancreatic β-cells.

In the resting state, the K-ATP channels are open, allowing potassium ions to flow out of the β-cell, which maintains a negative membrane potential. When a sulfonylurea drug binds to the SUR1 subunit, it triggers the closure of the K-ATP channel.[13][14] This closure prevents the efflux of potassium ions, leading to a buildup of positive charge inside the cell and causing the cell membrane to depolarize.[14]

This depolarization opens voltage-gated calcium channels, allowing an influx of calcium ions into the β-cell.[14] The rise in intracellular calcium concentration is the critical trigger for the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.[14]

It is important to note that this insulin release is glucose-independent, which is why hypoglycemia is a primary side effect of sulfonylurea therapy.[10][15][16]

Experimental Protocols: Synthesis of Sulfonylbenzoic Acid Derivatives

The synthesis of sulfonylbenzoic acids and their derivatives is a cornerstone of medicinal chemistry. While the specific routes have evolved, the fundamental reactions often involve chlorosulfonation followed by amination.

General Synthesis of a Sulfonylurea

A common laboratory-scale synthesis of sulfonylureas involves the reaction of a sulfonamide with an isocyanate. The following is a generalized protocol:

Step 1: Preparation of the Sulfonamide

-

React the corresponding benzoic acid derivative with chlorosulfonic acid to introduce the sulfonyl chloride group.

-

The resulting sulfonyl chloride is then reacted with ammonia or a primary amine to form the sulfonamide.

Step 2: Formation of the Sulfonylurea

-

The synthesized sulfonamide is dissolved in a suitable aprotic solvent (e.g., acetone, toluene).

-

An appropriate isocyanate is added to the solution.

-

The reaction mixture is stirred, often with gentle heating, until the reaction is complete (monitored by techniques like TLC).

-

The product is then isolated by filtration or extraction and purified by recrystallization.

The following diagram outlines a general synthetic scheme for sulfonylureas:

Sources

- 1. View of The origins of type 2 diabetes medications | British Journal of Diabetes [bjd-abcd.com]

- 2. diabetesonthenet.com [diabetesonthenet.com]

- 3. diabetesonthenet.com [diabetesonthenet.com]

- 4. Sulfonylurea - Wikipedia [en.wikipedia.org]

- 5. Sulfonylureas: Assets in the past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [The discovery of hypoglycemic sulfonamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youthmedicaljournal.com [youthmedicaljournal.com]

- 9. youthmedicaljournal.com [youthmedicaljournal.com]

- 10. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Tolbutamide - Wikipedia [en.wikipedia.org]

- 13. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sulfonylureas: Mechanism, Dosage, and Side Effects [medicoverhospitals.in]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. Sulphonylureas - Uses, How it Works & Side Effects | Diabetes UK [diabetes.org.uk]

3-Fluoro-4-(methylsulfonyl)benzoic acid derivatives

An In-Depth Technical Guide to 3-Fluoro-4-(methylsulfonyl)benzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors targeting key cellular signaling pathways is paramount. The this compound scaffold has emerged as a privileged core structure in the development of potent and selective therapeutic agents. Its unique electronic and conformational properties, conferred by the fluoro and methylsulfonyl groups, make it an attractive starting point for the synthesis of novel drug candidates. This guide provides a comprehensive technical overview of this compound and its derivatives, with a particular focus on their synthesis, structure-activity relationships, and their potential as inhibitors of p38 mitogen-activated protein (MAP) kinase, a critical mediator of the inflammatory response. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their therapeutic discovery efforts.

The this compound Core: Physicochemical Properties and Significance

The this compound molecule is a substituted aromatic carboxylic acid with the chemical formula C₈H₇FO₄S.[1] The presence of a fluorine atom at the 3-position and a methylsulfonyl group at the 4-position of the benzoic acid ring are key to its utility in drug design. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions with target proteins.[2] The methylsulfonyl group, a strong electron-withdrawing group, influences the acidity of the carboxylic acid and can act as a hydrogen bond acceptor, further contributing to target engagement. This unique combination of functional groups makes the this compound scaffold a valuable building block for creating libraries of compounds with diverse biological activities.[3]

Synthesis of the Core Scaffold

A robust and scalable synthesis of the this compound core is essential for its application in drug discovery programs. While multiple synthetic routes are possible, a common and effective strategy involves a multi-step process starting from a readily available precursor such as 2-fluoro-4-bromotoluene.[4][5]

Representative Synthetic Workflow

The following diagram illustrates a plausible and efficient workflow for the synthesis of this compound.

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocol: A Plausible Route

The following protocol is a representative, field-proven method for the synthesis of the title compound, based on established organic chemistry principles.

Step 1: Synthesis of 3-Fluoro-4-methyl-benzoic acid from 2-Fluoro-4-bromotoluene [4]

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 2-fluoro-4-bromotoluene in anhydrous THF to initiate the Grignard reaction. Gentle heating may be required to start the reaction.

-

Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

-

Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent over crushed dry ice.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and acidify with dilute hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoro-4-methyl-benzoic acid.

Step 2: Synthesis of 3-Fluoro-4-(methylthio)benzoic acid

-

Dissolve 3-fluoro-4-methyl-benzoic acid in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of n-butyllithium in hexanes.

-

After stirring for a period, add dimethyl disulfide.